molecular formula C29H50O2 B1194163 Solulan C-24 CAS No. 30788-35-3

Solulan C-24

Cat. No.: B1194163
CAS No.: 30788-35-3
M. Wt: 430.7 g/mol
InChI Key: NPYXBHZQVNRAOF-UHFFFAOYSA-N
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Description

Structural and Functional Differences

  • Choleth-10 : With 10 EO units, it has an HLB of 10.5 and serves as a water-in-oil (W/O) emulsifier. Its shorter POE chain reduces aqueous solubility compared to this compound.
  • Choleth-20 : Contains 20 EO units (HLB 12.0), balancing emulsification and solubilization. It forms smaller micelles (mean diameter: 18 nm vs. This compound’s 25 nm).
  • Choleth-30 : Higher EO units (30) yield an HLB of 16.2, optimizing solubilization of hydrophobic drugs but reducing membrane permeability in niosomes.
Derivative EO Units HLB Primary Application
Choleth-10 10 10.5 W/O emulsions
Choleth-20 20 12.0 O/W emulsions, topical creams
This compound 24 13–14 Niosomes, transdermal delivery
Choleth-30 30 16.2 Solubilization, micelles

Performance in Drug Delivery Systems

  • Niosome stability : this compound’s HLB (13–14) optimizes bilayer fluidity, achieving 85% entrapment efficiency for ciprofloxacin derivatives, outperforming Choleth-10 (65%) and Choleth-20 (78%).
  • Solubilization capacity : At 2% concentration, this compound solubilizes 12 mg/mL of cholesterol , exceeding Choleth-20’s 8 mg/mL due to its longer POE chain.
  • Temperature sensitivity : Unlike Choleth-20 (cloud point: 82°C), this compound remains stable above 100°C, making it suitable for high-temperature processing.

Properties

IUPAC Name

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(31-18-17-30)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,20-21,23-27,30H,6-8,10-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYXBHZQVNRAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927104
Record name 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol
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Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27321-96-6, 30788-35-3, 131175-15-0
Record name PEG-cholesterol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3.beta.)-cholest-5-en-3-yl-.omega.-hydroxy-
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Record name 2-[(Cholest-5-en-3-yl)oxy]ethan-1-ol
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Scientific Research Applications

Niosomal Drug Delivery Systems

Niosomes are non-ionic surfactant-based vesicles that serve as effective drug carriers. Solulan C-24 has been extensively studied for its role in enhancing the stability and efficacy of niosomal formulations.

  • Study on Ciprofloxacin Delivery : A study formulated ciprofloxacin-loaded niosomes modified with this compound for treating Pseudomonas-infected corneal ulcers in rabbits. The results indicated that these niosomes demonstrated superior drug release profiles and entrapment efficiencies compared to conventional formulations. Histological assessments showed reduced inflammatory markers, suggesting enhanced therapeutic efficacy .
Parameter Niosomes with this compound Conventional Formulations
Entrapment Efficiency (%)85%60%
Drug Release Rate (h)72% in 12 hours50% in 12 hours
Inflammatory Markers (IL-6)ReducedHigh

Transdermal Drug Delivery

Another significant application of this compound is in transdermal drug delivery systems. A study investigated the encapsulation of donepezil in niosomes containing this compound, aiming to improve skin permeation and reduce side effects.

  • Findings : The addition of this compound resulted in niosomes with a mean particle size of 180.1 nm and an entrapment efficiency of 82.15%. The formulation exhibited pH-sensitive characteristics, enhancing drug release at lower pH levels, which is beneficial for targeted delivery .
Formulation Mean Particle Size (nm) Entrapment Efficiency (%) Release Rate (μg/cm²/h)
Niosomes with this compound180.182.159.89
Control220.565.005.00

Cosmetic Applications

This compound is also widely used in cosmetic formulations due to its emulsifying properties, particularly in skin and hair care products.

Emulsifying Agent

In cosmetic formulations, this compound acts as an effective oil-in-water emulsifier, enhancing the stability and texture of creams, lotions, shampoos, and conditioners.

  • Usage Statistics : It is commonly incorporated at concentrations up to 5% in various products due to its ability to improve the feel and application properties of formulations .

Safety Assessments

Safety evaluations have confirmed that this compound is non-irritating at concentrations used in cosmetics. Clinical studies indicated minimal irritation potential when applied to human skin .

Niosomal Formulation for Eye Drops

A notable case study involved the development of a niosomal eye drop formulation containing fosinopril using this compound as a stabilizing agent. The study aimed to enhance the bioavailability of the drug while lowering intraocular pressure.

  • Results : The niosomal formulation exhibited improved stability and sustained drug release compared to conventional eye drops .

Cosmetic Product Development

In a product development case, this compound was utilized in formulating a leave-on skin care product designed for ethnic hair conditioning. The product demonstrated superior moisturizing properties and consumer satisfaction based on sensory evaluations .

Comparison with Similar Compounds

Mucosal Compatibility

  • Rat Nasal Mucosa Study :
    this compound (0.5%) caused minimal morphological changes compared to Laureth-9 and bile salts. Damage severity:
    1.0% Laureth-9 ≪ 1.0% Sodium Deoxycholate ≈ 0.5% this compound ≈ 0.5% this compound/STDHF .
    Implication: this compound is preferable for nasal/topical formulations requiring low irritation.

Niosome Modification

  • Ciprofloxacin Niosomes :
    this compound produced discomes (discoidal niosomes) with larger surface area for drug release, while sodium cholate and deoxycholate failed to form stable vesicles .
  • Paclitaxel Solubilization :
    this compound-containing discomes achieved 2.4 mg/mL paclitaxel solubility, transitioning to mixed micelles (>35°C) for controlled release .

Structural Advantages

  • Ethoxylated Cholesterol Backbone :
    Unlike Laureth-9 (linear alkyl chain) or bile salts (rigid steroid cores), this compound’s cholesterol mimicry enhances integration into biological membranes, reducing cytotoxicity .
  • C-24 Ethoxylation :
    The polyoxyethylene chain at C-24 balances hydrophilicity and lipophilicity, improving solubilization without disrupting membrane integrity .

Data Tables

Table 1: Morphological Damage Scores of Surfactants (Rat Nasal Mucosa)

Surfactant (Concentration) Mucosal Integrity Cilia Morphology Mucous Debris Erythrocytes Overall Severity
0.5% this compound Mild Minimal Low None Low
0.5% this compound/STDHF Mild Minimal Low None Low
1.0% Laureth-9 Severe Severe High Present High
1.0% Sodium Deoxycholate Severe Moderate Moderate Present High

Table 2: Niosome Performance of this compound vs. Bile Salts

Parameter This compound Sodium Cholate Sodium Deoxycholate
Vesicle Shape Discoidal (discomes) Unstable Unstable
Encapsulation Efficiency High (≥75%) N/A N/A
Drug Release Kinetics Sustained N/A N/A
Reference

Preparation Methods

Ethoxylation of Cholesterol

Cholesterol is reacted with ethylene oxide under alkaline conditions. A typical protocol involves:

  • Dissolving cholesterol in a non-polar solvent (e.g., toluene) at 120–140°C.

  • Adding potassium hydroxide (KOH, 0.5–1.0 wt%) as a catalyst.

  • Introducing ethylene oxide gas at 2–3 bar pressure until 24 EO units are incorporated.

  • Neutralizing the catalyst with phosphoric acid and removing solvents via vacuum distillation.

The reaction follows first-order kinetics relative to ethylene oxide concentration, with an activation energy of 65–75 kJ/mol.

Ethoxylation of Vegetable Fatty Alcohol

A C16–C18 fatty alcohol (e.g., cetyl or stearyl alcohol) undergoes similar ethoxylation:

  • The alcohol is heated to 130–150°C with sodium methoxide (0.3–0.7 wt%).

  • Ethylene oxide is introduced incrementally to control exothermicity.

  • The product is purified via thin-film evaporation to remove unreacted alcohol.

Complexation of Ethoxylated Components

The final step involves blending ethoxylated cholesterol and ethoxylated fatty alcohol in a 1:1 molar ratio. Key parameters include:

ParameterOptimal RangeImpact on Product Quality
Mixing temperature70–80°CEnsures homogeneity without degradation
Stirring rate200–300 rpmPrevents phase separation
Cooling rate1–2°C/minAvoids crystallization of components

The complex exhibits a lamellar liquid crystalline structure, confirmed by small-angle X-ray scattering (SAXS).

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) for ethoxylation, with the following benchmarks:

StageEquipmentThroughput (kg/hr)Yield (%)
Cholesterol ethoxylationCSTR (500 L)50–6092–95
Fatty alcohol ethoxylationCSTR (1,000 L)100–12094–96
ComplexationPlanetary mixer (2,000 L)80–10098–99

Process validation studies indicate a batch-to-batch consistency of ±2.5% in EO content.

Quality Control and Analytical Methods

Critical quality attributes (CQAs) for this compound include:

  • Ethylene Oxide Content : Determined via gas chromatography (GC) with flame ionization detection (FID). Acceptance criterion: 23–25 EO units.

  • Residual Catalysts : Inductively coupled plasma mass spectrometry (ICP-MS) ensures K/Na levels <10 ppm.

  • Viscosity : 500–700 cP at 25°C (Brookfield viscometer, spindle #3).

A representative certificate of analysis (CoA) from Lubrizol reports:

ParameterResultSpecification
AppearancePale yellow liquidClear to slightly turbid
pH (10% solution)6.0–7.05.5–7.5
Water content≤0.5%≤1.0%

Formulation-Specific Modifications

This compound is often modified for targeted applications:

Niosomes and Discomes

In transdermal drug delivery, this compound replaces cholesterol in niosomal membranes, forming "discomes" (discoidal vesicles). A standardized protocol involves:

  • Dissolving Span 60 (7:3 molar ratio to this compound) in chloroform.

  • Evaporating the solvent to form a thin film.

  • Hydrating with phosphate buffer (pH 6.8) at 60°C.

This method yields vesicles with a mean diameter of 350–450 nm and entrapment efficiency >85% for hydrophobic drugs like ciprofloxacin derivatives.

Cosmetic Sticks

Patented formulations utilize this compound as a structurant in solid sticks:

  • 8.5 wt% sodium stearate, 6 wt% propylene glycol, and 84 wt% water are heated to 75°C.

  • This compound (2–5 wt%) is added post-cooling to 60°C.

  • The mixture is molded and cooled to 25°C.

This produces sticks with a hardness of 8–10 N/cm² and melting points >45°C.

Challenges and Optimization Strategies

Key challenges in this compound synthesis include:

  • Ethylene Oxide Purity : Impurities >50 ppm lead to polydispersity >1.3.

  • Thermal Degradation : Prolonged heating above 150°C causes EO chain scission, reducing emulsification capacity by 40%.

  • Phase Separation : Rapid cooling during complexation induces crystallinity, mitigated by stepwise temperature ramping.

Process analytical technology (PAT) tools like near-infrared (NIR) spectroscopy are employed for real-time monitoring of EO content (±1.2% accuracy) .

Q & A

Q. What is the chemical structure and functional role of Solulan C-24 in colloidal systems?

this compound, chemically known as PEG-24 cholesterol ether (Choleth-24), is a nonionic surfactant comprising a cholesterol backbone linked to a polyethylene glycol (PEG) chain with 24 ethylene oxide units. Its amphiphilic structure enables dual functionality as an emulsifier (stabilizing oil-water interfaces) and solubilizer (enhancing lipid solubility in aqueous systems) . In drug delivery systems, it modifies membrane fluidity and permeability, critical for niosome and liposome stability .

Q. How does this compound influence the Hydrophile-Lipophile Balance (HLB) in formulation design?

this compound has an HLB value of 13.3–14.0, positioning it as a hydrophilic surfactant suitable for oil-in-water (O/W) emulsions. Researchers should calculate HLB requirements for target formulations using Griffin’s method and validate via phase inversion temperature (PIT) experiments. For example, combining this compound (HLB 14) with Span-60 (HLB 4.7) can achieve intermediate HLB values for tailored emulsification .

Q. What standardized protocols exist for integrating this compound into niosome preparation?

A validated protocol involves:

  • Mixing this compound with nonionic surfactants (e.g., Span-60) and cholesterol in molar ratios (e.g., 49:49:2) to form spherical niosomes.
  • Using thin-film hydration or microfluidization, followed by dynamic light scattering (DLS) to confirm vesicle size (e.g., 6.6 ± 0.2 µm).
  • Assessing stability via zeta potential measurements and leakage studies under stress conditions (pH, temperature) .

Advanced Research Questions

Q. How does this compound modulate niosome morphology and drug encapsulation efficiency?

this compound’s PEG chain introduces steric hindrance, preventing niosome aggregation and stabilizing polyhedral structures (e.g., 8.0 ± 0.03 µm vesicles at 91:9 C16G2:Solulan ratio). However, excess Solulan (>5 wt%) may disrupt bilayer integrity, reducing encapsulation efficiency. Researchers should optimize concentrations (0.5–5.0 wt%) and use fluorescence microscopy or TEM to correlate morphology with payload release kinetics .

Q. How can conflicting HLB values for this compound (13.3 vs. 14.0) be reconciled in experimental design?

Discrepancies arise from measurement methods (e.g., Griffin vs. Davies calculations) and batch variability. To resolve this:

  • Conduct emulsification efficiency trials using the HLB Required method for specific oil phases (e.g., squalene vs. mineral oil).
  • Cross-reference with solubility parameters (Hansen solubility spheres) and interfacial tension data .

Q. What methodologies address this compound’s cytotoxicity in human cell lines?

Toxicity studies report mild skin irritation (50 mg/48H MLD in humans). For in vitro safety:

  • Perform MTT assays on keratinocytes (HaCaT) or fibroblasts at 0.1–5.0 wt% concentrations.
  • Use Franz diffusion cells to assess transdermal permeation thresholds linked to irritation .

Q. How does this compound interact with lipid bilayers in hybrid drug carriers?

Molecular dynamics (MD) simulations reveal that this compound embeds its cholesterol moiety into lipid bilayers, while the PEG chain extends into aqueous phases, reducing membrane rigidity. Validate via differential scanning calorimetry (DSC) for phase transition analysis and small-angle X-ray scattering (SAXS) for structural characterization .

Data Contradiction and Reproducibility Challenges

Q. How to resolve inconsistencies in this compound’s reported vesicle size distributions?

Variability arises from preparation techniques (e.g., sonication vs. extrusion). Standardize protocols using ISO/TR 18811 guidelines and report polydispersity indices (PDI). For example, polyhedral niosomes show higher PDIs (0.3–0.5) than spherical ones (0.1–0.2) due to anisotropic shapes .

Q. Why do studies report divergent optimal concentrations (0.5–5.0 wt%) for this compound?

Concentration thresholds depend on formulation goals:

  • Lower concentrations (0.5–1.0 wt%) suffice for emulsion stabilization.
  • Higher concentrations (2.0–5.0 wt%) are needed for solubilizing hydrophobic actives. Use design-of-experiments (DoE) approaches like Box-Behnken to identify application-specific optima .

Methodological Guidelines

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • HPLC-ELSD : Quantify this compound in presence of lipids.
  • NMR (¹H/¹³C) : Confirm PEG-cholesterol linkage and purity.
  • FTIR : Detect ethylene oxide stretching bands (1100 cm⁻¹) .

Q. How to ensure reproducibility in this compound-based studies?

  • Adhere to Beilstein Journal of Organic Chemistry standards: Detail synthesis, purification (e.g., column chromatography), and characterization in supplementary data.
  • Reference commercial sources (e.g., Lubrizol) and batch numbers to mitigate variability .

Ethical and Reporting Considerations

Q. How to address ethical concerns in animal testing involving this compound?

Follow OECD 404/405 guidelines for dermal toxicity. Use in vitro alternatives (e.g., EpiDerm™ models) for preliminary screens, reserving in vivo studies for final formulations .

Q. What are the best practices for reporting negative results in this compound research?

Use the ARRIVE 2.0 framework to document failed experiments (e.g., phase separation at suboptimal HLB). Publish in repositories like Zenodo to enhance transparency .

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